molecular formula C5H5N5 B1591788 1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 287177-82-6

1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B1591788
M. Wt: 135.13 g/mol
InChI Key: SMXRCJBCWRHDJE-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound with the molecular formula C5H5N5 and a molecular weight of 135.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives has been reported in several studies . For instance, a study reported the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-6-amine consists of a pyrazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H, (H3,6,7,8,9,10) .


Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a solid substance with a molecular weight of 135.13 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are key components in the synthesis of various biologically active compounds. A study by Ogurtsov and Rakitin (2021) elaborated on the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating its potential in pharmacological research. The structure of these compounds was extensively characterized using techniques like NMR, IR spectroscopy, and X-ray analysis (Ogurtsov & Rakitin, 2021).

Biological Activities and Inhibition Studies

Pyrazolo[3,4-d]pyrimidines, due to their broad spectrum of biological activities, are significant in pharmacology. Aydin, Anil, and Demir (2021) reported the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and their role in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase. These compounds showed notable inhibition effects, indicating their therapeutic potential (Aydin, Anil, & Demir, 2021).

Spectroscopy and Computational Studies

Rodrigues et al. (2009) conducted a comprehensive study on substituted pyrazolo[3,4‐d]pyrimidines‐4‐amines using NMR spectroscopy. They employed two-dimensional techniques for spectral analysis, contributing to a better understanding of these compounds' chemical properties (Rodrigues et al., 2009).

Synthesis and Antibacterial Properties

A study by Beyzaei et al. (2017) highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidin-5-amines and their antimicrobial activities. They demonstrated the potential of these derivatives as antibacterial agents, showing moderate to good inhibitory effects against various pathogenic bacteria. Computational studies were also performed to understand the relationship between their antibacterial activities and physicochemical properties (Beyzaei et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are likely to focus on their potential as anticancer agents . Further investigations into their mechanisms of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies could be expected.

properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXRCJBCWRHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599255
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS RN

287177-82-6
Record name 1H-Pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl amine (0.6 g, 3.54 mmol, Chembridge), 10% palladium on carbon (0.15 g), ammonium formate (1.24 g, 19.6 mmol) and methanol (20 mL) was heated at reflux for about 4 h. The reaction mixture was cooled to ambient temperature and filtered through Celite®, which was subsequently washed with additional MeOH (2×20 mL). The combined filtrates were evaporated under reduced pressure to yield a white solid. The solid was suspended in water (50 mL), filtered, and dried to afford 1H-pyrazolo[3,4-d]pyrimidin-6-yl amine (0.15 g, 31%) as a white solid. LC/MS (Table 2, Method c) Rt=2.12 min; MS m/z: 136 (M+H)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
J Zhang, Z Luo, W Duan, K Yang, L Ling, W Yan… - European Journal of …, 2022 - Elsevier
Based on its inhibition by antagonists, the A 2A adenosine receptor (A 2A AR) has attracted attention as an anti-tumor drug target; however, in preclinical models and clinical trials, A 2A …
Number of citations: 6 www.sciencedirect.com
F Seela, G Becher - Helvetica Chimica Acta, 2000 - Wiley Online Library
The synthesis of the N 9 ‐ and N 8 ‐(β‐D‐2′‐deoxyribonucleosides) 2 and 10, respectively, of 8‐aza‐7‐deazapurin‐2‐amine (=1H‐pyrazolo[3,4‐d]pyrimidin‐6‐amine) is described. …
Number of citations: 30 onlinelibrary.wiley.com
SS Chobe, VA Adole, KP Deshmukh… - Archives of Applied …, 2014 - researchgate.net
A simple and convenient route is described for the synthesis of novel pyrazolo [3, 4-d] pyrimidin-6-amines derivatives by using recyclable PEG-400 as an alternative reaction solvent. …
Number of citations: 21 www.researchgate.net
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
Y Yin, CJ Chen, RN Yu, L Shu, ZJ Wang, TT Zhang… - Bioorganic …, 2020 - Elsevier
Selective JAK3 inhibitors have been shown to have a potential benefit in the treatment of autoimmune disorders. Here we report the identification of a series of pyrazolopyrimidine …
Number of citations: 16 www.sciencedirect.com
J Jung, Y Lee, AN Moon, J Ann, JJ Jeong, N Do, J Lee - Pharmaceuticals, 2022 - mdpi.com
New compounds with 1H-pyrazolo [3,4-d]pyrimidin-6-amine core scaffolds were synthesized and characterized in vitro to determine their affinity for human A 2A and A 1 receptors. …
Number of citations: 6 www.mdpi.com
AB Siddiqui, AR Trivedi, VB Kataria, VH Shah - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel dihydropyrazolo[3,4-d]pyrimidine derivatives bearing a phenothiazine nucleus were synthesized in excellent yields via a modified Biginelli multicomponent reaction. …
Number of citations: 61 www.sciencedirect.com
J He, I Mikhailopulo, F Seela - The Journal of Organic Chemistry, 2003 - ACS Publications
The nucleobase anion glycosylation of 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6) with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-d-arabinofuranosyl bromide (5) …
Number of citations: 29 pubs.acs.org
S Schenone, C Brullo, O Bruno, F Bondavalli… - European journal of …, 2008 - Elsevier
The synthesis of new 4-amino substituted pyrazolo[3,4-d]pyrimidines along with their activity in cell-free enzymatic assays on Src and Abl tyrosine kinases is reported. Some compounds …
Number of citations: 87 www.sciencedirect.com
S Schenone, M Radi, F Musumeci, C Brullo… - Chemical …, 2014 - ACS Publications
1. INTRODUCTION Nitrogen-containing heterocycles are widely distributed in nature and essential for life, playing a vital role in the metabolism of all living cells. Among the many …
Number of citations: 128 pubs.acs.org

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